8-Methyldibenzo[def,p]chrysene
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Overview
Description
8-Methyldibenzo[def,p]chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C25H16. It is a derivative of dibenzo[def,p]chrysene, characterized by the addition of a methyl group at the 8th position.
Preparation Methods
The synthesis of 8-Methyldibenzo[def,p]chrysene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of dibenzo[def,p]chrysene using a methylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the successful synthesis of this compound .
Chemical Reactions Analysis
8-Methyldibenzo[def,p]chrysene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups replace hydrogen atoms on the aromatic rings.
Scientific Research Applications
8-Methyldibenzo[def,p]chrysene has several scientific research applications:
Chemistry: It serves as a model compound for studying the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Research on its interactions with biological molecules, such as DNA and proteins, helps in understanding the toxicological effects of PAHs.
Medicine: Studies on its potential carcinogenicity and mutagenicity contribute to the assessment of health risks associated with PAH exposure.
Mechanism of Action
The mechanism of action of 8-Methyldibenzo[def,p]chrysene involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate signaling pathways that regulate gene expression, leading to various biological effects. These pathways include the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. The compound’s ability to form DNA adducts also contributes to its potential carcinogenicity .
Comparison with Similar Compounds
8-Methyldibenzo[def,p]chrysene can be compared with other similar PAHs, such as:
Chrysene: A PAH with four fused benzene rings, known for its presence in coal tar and tobacco smoke.
Benzo[a]pyrene: A well-known carcinogenic PAH with five fused benzene rings, commonly found in tobacco smoke and grilled foods.
Dibenzo[def,mno]chrysene: Another PAH with a similar structure but different substitution patterns, used in studies of electronic properties and material science
Properties
Molecular Formula |
C25H16 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
13-methylhexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene |
InChI |
InChI=1S/C25H16/c1-15-13-17-14-16-7-2-3-8-19(16)25-21-10-5-4-9-20(21)22-12-6-11-18(15)24(22)23(17)25/h2-14H,1H3 |
InChI Key |
QHGBOTNDPWOTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C4=C2C5=C1C=CC=C5C6=CC=CC=C64 |
Origin of Product |
United States |
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